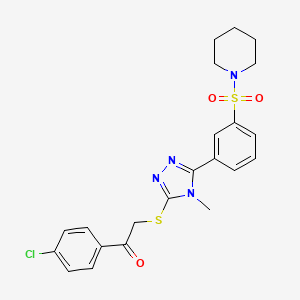
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone is a useful research compound. Its molecular formula is C22H23ClN4O3S2 and its molecular weight is 491.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Antitumor Potential
Research on derivatives closely related to 1-(4-chlorophenyl)-2-((4-methyl-5-(3-(piperidin-1-ylsulfonyl)phenyl)-4H-1,2,4-triazol-3-yl)thio)ethanone has shown promising antitumor activities. A study involving 1,2,4-triazine derivatives bearing piperazine amide moiety, which shares a structural resemblance, demonstrated significant anticancer effects against breast cancer cells. These compounds, including variants with chlorophenyl substitutions, were compared with cisplatin, showcasing their potential as antiproliferative agents (Yurttaş et al., 2014).
Structural and Theoretical Insights
Further investigations into compounds with structural similarities have provided valuable insights into their molecular configuration and interaction potentials. Studies involving the synthesis and characterization of specific derivatives highlighted their complex interactions, including hydrogen bonding and π interactions, contributing to their stability and potential biological activity. Such insights are crucial for understanding the mechanisms underlying their efficacy and optimizing their therapeutic potential (Karthik et al., 2021).
Antibacterial Activity
Compounds structurally related to the chemical have also been synthesized and evaluated for their antibacterial properties. One study demonstrated the synthesis of derivatives through microwave-assisted methods, leading to compounds with significant antibacterial activity. This approach not only underscores the antimicrobial potential of such molecules but also highlights innovative synthesis methods that could enhance their development (Merugu, Ramesh, & Sreenivasulu, 2010).
Corrosion Inhibition
Exploring the broader applicability of similar compounds, research has identified their potential as corrosion inhibitors for mild steel in acidic environments. This application demonstrates the versatility of these molecules, extending their utility beyond biomedical applications to industrial and engineering fields. The effectiveness of these inhibitors was attributed to their molecular structure, which facilitates strong adsorption onto metal surfaces, thereby mitigating corrosion (Jawad et al., 2020).
Propriétés
IUPAC Name |
1-(4-chlorophenyl)-2-[[4-methyl-5-(3-piperidin-1-ylsulfonylphenyl)-1,2,4-triazol-3-yl]sulfanyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN4O3S2/c1-26-21(24-25-22(26)31-15-20(28)16-8-10-18(23)11-9-16)17-6-5-7-19(14-17)32(29,30)27-12-3-2-4-13-27/h5-11,14H,2-4,12-13,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVXBPTBGWXKDJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NN=C1SCC(=O)C2=CC=C(C=C2)Cl)C3=CC(=CC=C3)S(=O)(=O)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(diethylsulfamoyl)-N-[5-(3-nitrophenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2649763.png)
![2-[(1-naphthylmethyl)thio]-4,5-dihydro-1H-imidazole hydrochloride](/img/structure/B2649765.png)
![4-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]quinazoline-7-carboxylic acid](/img/structure/B2649767.png)


![2-(2-(4-(2-((3r,5r,7r)-adamantan-1-yl)ethyl)piperazin-1-yl)ethyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2649771.png)
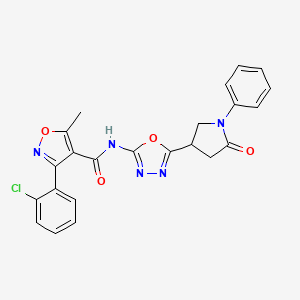
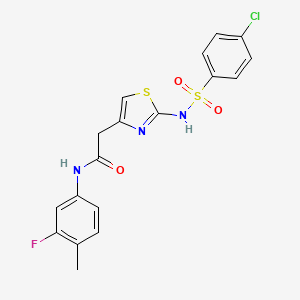
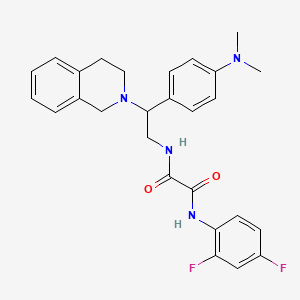
![3-Benzyl-8-(2,3-dimethoxybenzoyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2649776.png)

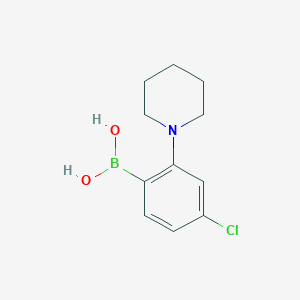

![N1-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-N2-isopentyloxalamide](/img/structure/B2649781.png)